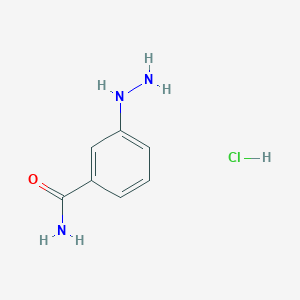

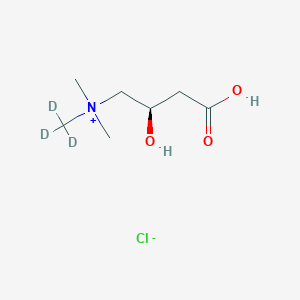

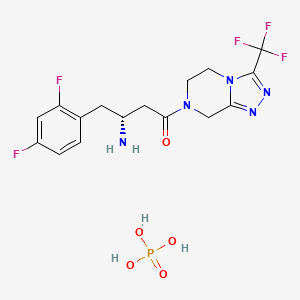

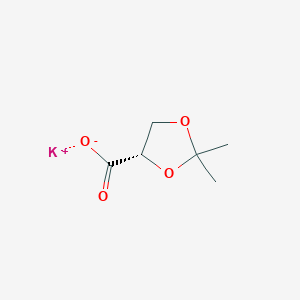

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound that has been explored in various scientific studies. Its synthesis, molecular structure, and properties have been of interest in the field of chemistry, particularly in the context of organometallic compounds and their potential applications.

Synthesis Analysis

The synthesis of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate often involves reactions with citric acid and metavanadate in a neutral solution, as demonstrated in the preparation of related vanadate compounds (Zhou, Wan, Hu, & Tsai, 1995). The specific methodologies and conditions for synthesizing Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would depend on the desired chemical structure and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is often characterized by X-ray diffraction analysis. For instance, the potassium salt of an ω-hydroxycarboxylic acid with ethereal O atoms forms a dimeric structure with twofold symmetry, containing polyether chains and water molecules coordinated to potassium ions (Kasuga, Yamaguchi, & Ohashi, 1995).

Chemical Reactions and Properties

Chemical reactions involving similar potassium salts often involve deprotonation at specific positions when treated with appropriate reagents, as seen in the synthesis of derivatives of benzoic acids (Sinha, Mandal, & Chandrasekaran, 2000). The reactivity and chemical behavior of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would be influenced by its molecular structure.

Physical Properties Analysis

The physical properties of such compounds are often determined through experimental methods. For example, the crystal structure of similar potassium salts reveals details about the coordination of potassium ions and the spatial arrangement of molecules (Bundule, Bisenieks, Ķemme, Bleidelis, Dubur, & Uldrikis, 1980).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be studied through various spectroscopic methods and theoretical calculations. For instance, studies on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer provide insights into intra- and intermolecular interactions, which are essential for understanding the chemical properties of related compounds (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

科学的研究の応用

-

Agriculture

- Potassium is indispensable for ensuring crop production .

- It plays a critical role in crop growth and development, regulating a wide range of enzyme activities, controlling cell osmoregulation, and modulating stomatal movement during photosynthesis .

- The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .

-

Medical Industry

-

Point-of-Care and Self-Testing

- Potassium is an important bodily electrolyte which is kept within tight limits in health .

- Many medical conditions as well as commonly-used drugs either raise or lower blood potassium levels, which can be dangerous or even fatal .

- This field has seen recent developments in point-of-care and self-testing potassium measurement technologies .

-

Electricity Generation and Nuclear Reactors

-

Biological Role

-

Water Treatment

Safety And Hazards

将来の方向性

特性

IUPAC Name |

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-WCCKRBBISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。